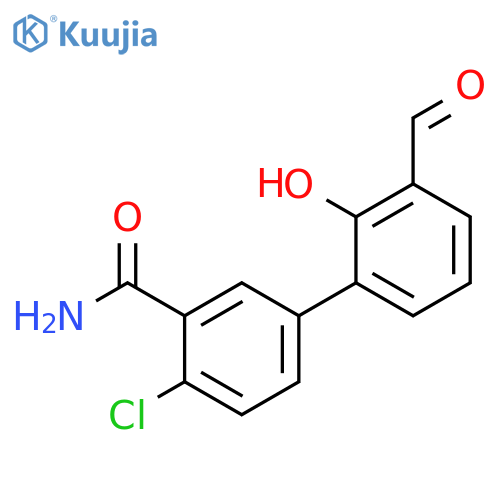Cas no 1261919-33-8 (6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol)

1261919-33-8 structure
商品名:6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol
CAS番号:1261919-33-8
MF:C14H10ClNO3
メガワット:275.687102794647
MDL:MFCD18314848
CID:2763455
PubChem ID:53220588
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol 化学的及び物理的性質
名前と識別子
-
- DTXSID20685318
- MFCD18314848
- 6-(3-CARBAMOYL-4-CHLOROPHENYL)-2-FORMYLPHENOL
- 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%
- SCHEMBL2561376
- 1261919-33-8
- 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
- 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol
-
- MDL: MFCD18314848
- インチ: InChI=1S/C14H10ClNO3/c15-12-5-4-8(6-11(12)14(16)19)10-3-1-2-9(7-17)13(10)18/h1-7,18H,(H2,16,19)
- InChIKey: GEALSJHZVNLZDJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 275.0349209Da
- どういたいしつりょう: 275.0349209Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 80.4Ų
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321015-5 g |
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%; . |
1261919-33-8 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB321015-5g |
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%; . |
1261919-33-8 | 95% | 5g |
€1159.00 | 2025-02-19 |
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
1261919-33-8 (6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol) 関連製品
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 307-59-5(perfluorododecane)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261919-33-8)

清らかである:99%
はかる:5g
価格 ($):687.0